

# Spectroscopic comparison of pyrrole isomers

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## Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

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## A Spectroscopic Comparison of Pyrrole Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyrrole and its isomers, 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole. The data presented is essential for researchers, scientists, and professionals in drug development for the identification and characterization of these heterocyclic compounds. Due to the transient nature of 2H- and 3H-pyrrole, experimental data for these isomers is limited; therefore, this guide complements experimental findings for 1H-pyrrole with theoretical calculations for all three isomers to provide a comprehensive comparison.

## Data Presentation

The following tables summarize the key spectroscopic data for the pyrrole isomers.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H1	H2	H3	H4	H5
1H-Pyrrole (Experimental )	8.04	6.68	6.22	6.22	6.68
1H-Pyrrole (Theoretical)	7.95	6.75	6.25	6.25	6.75
2H-Pyrrole (Theoretical)	-	7.10	6.10	5.90	3.80 (CH2)
3H-Pyrrole (Theoretical)	-	7.20	3.90 (CH2)	6.00	7.20

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C1	C2	C3	C4	C5
1H-Pyrrole (Experimental )	-	118.5	108.2	108.2	118.5
1H-Pyrrole (Theoretical)	-	119.0	109.0	109.0	119.0
2H-Pyrrole (Theoretical)	-	145.0	125.0	110.0	45.0
3H-Pyrrole (Theoretical)	-	150.0	50.0	120.0	150.0

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm<sup>-1</sup>)

Compound	N-H Stretch	C-H Stretch (sp2)	C-H Stretch (sp3)	C=C Stretch	C=N Stretch
1H-Pyrrole (Experimental )	~3400	~3100	-	~1530, 1470	-
2H-Pyrrole (Theoretical)	-	~3050	~2900	~1600	~1650
3H-Pyrrole (Theoretical)	-	~3080	~2950	~1580	~1680

Table 4: UV-Vis Spectroscopy Data (Maximum Absorption Wavelength,  $\lambda_{\text{max}}$  in nm)

Compound	$\lambda_{\text{max}}$ (Experimental)	$\lambda_{\text{max}}$ (Theoretical)
1H-Pyrrole	210	208
2H-Pyrrole	Not Available	225
3H-Pyrrole	Not Available	270

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+) [m/z]	Key Fragmentation Peaks [m/z]
1H-Pyrrole	67	66, 41, 39
2H-Pyrrole	67	66, 41, 39
3H-Pyrrole	67	66, 41, 39

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the pyrrole isomer in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid):** Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Sample Preparation (Solid):** Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the pyrrole isomer in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of  $10^{-4}$  to  $10^{-5}$  M.
- **Data Acquisition:** Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm. Use the pure solvent as a reference.

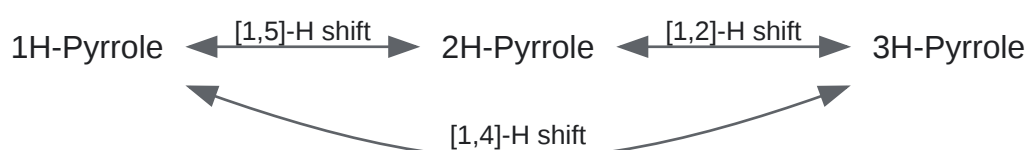
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like pyrrole, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.

- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.
- Data Acquisition: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound (e.g.,  $m/z$  10-100) to obtain the mass spectrum.

## Mandatory Visualizations

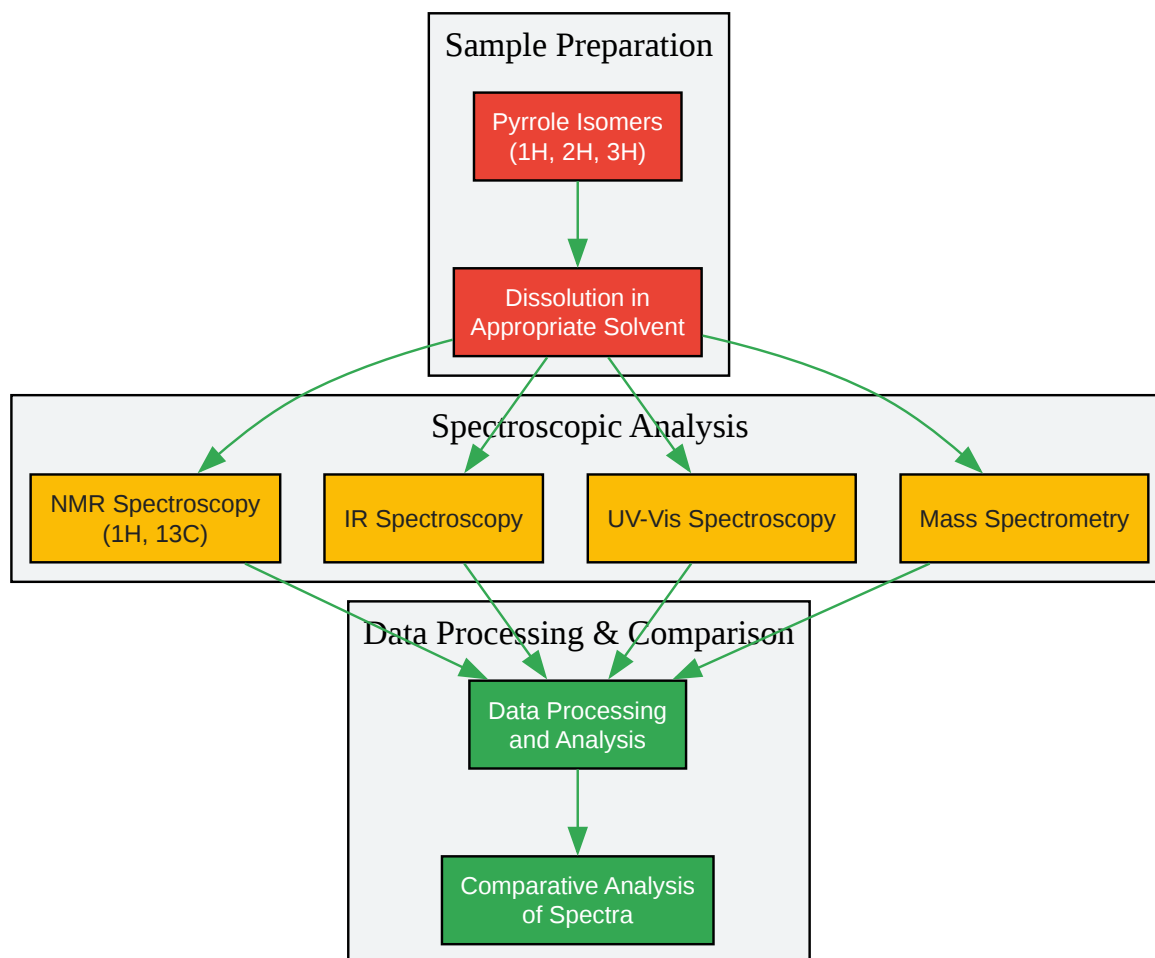
### Tautomeric Relationship of Pyrrole Isomers



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Caption: Tautomeric relationship between pyrrole isomers.

## Experimental Workflow for Spectroscopic Comparison



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Caption: General experimental workflow for comparison.

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